Abeprazan hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

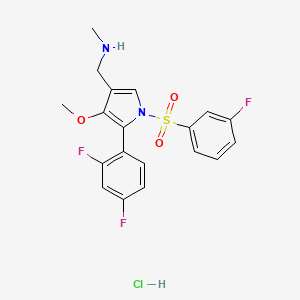

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHTZYBQQDVIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Abeprazan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase (proton pump). This document provides a comprehensive technical overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols for its multi-step synthesis and various analytical characterization techniques are presented. All quantitative data has been summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Abeprazan is a next-generation acid suppressant belonging to the class of imidazopyridine derivatives. Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds with the proton pump, Abeprazan acts via a reversible, potassium-competitive mechanism, leading to a rapid and sustained inhibition of gastric acid secretion.[1][2] This distinct mechanism of action offers potential advantages in the treatment of acid-related disorders. This guide outlines the key aspects of its chemical synthesis and analytical characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.

References

Preclinical Pharmacokinetics and Metabolism of Abeprazan Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potent, orally administered potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and metabolism of this compound in various animal models, which is crucial for understanding its disposition and for the design of clinical studies.

Pharmacokinetics

Preclinical pharmacokinetic studies of Abeprazan have been conducted in several species, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioavailability and Distribution

The absolute oral bioavailability of Abeprazan has been reported to vary across different preclinical species, with a range of 3.89% to 50.6%[1]. This variability suggests species-specific differences in absorption and/or first-pass metabolism.

The volume of distribution at steady state (Vss) has been determined in rats, monkeys, and dogs, providing insights into the extent of tissue distribution of the compound.

Table 1: Volume of Distribution (Vss) of Abeprazan in Preclinical Models

| Preclinical Model | Volume of Distribution (Vss) (L/kg) |

| Rat | 20.2 |

| Monkey | 9.17 |

| Dog | 12.6 |

Source: Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans

Metabolism

The primary route of elimination for Abeprazan is through hepatic metabolism. In vitro studies have identified the key cytochrome P450 (CYP) enzymes involved in its biotransformation.

Metabolic Pathways

Abeprazan is extensively metabolized, with the liver being the main site of this process. The major enzyme responsible for its metabolism is CYP3A4 . Other enzymes, including CYP2B6, CYP2C19, and CYP2D6 , also play a role in the formation of its metabolites, specifically M11 and M14. Notably, these major metabolites, M11 and M14, have been shown to be inactive, meaning they do not possess inhibitory effects on the H+/K+-ATPase enzyme.

Caption: Metabolic pathway of Abeprazan.

Experimental Protocols

While specific, detailed experimental protocols from the preclinical studies conducted by the developing pharmaceutical company are not publicly available, a general methodology for conducting such pharmacokinetic studies can be outlined.

Typical In Vivo Pharmacokinetic Study Protocol

A standardized workflow is generally followed for assessing the pharmacokinetic profile of a new chemical entity in animal models.

Caption: General workflow of a preclinical pharmacokinetic study.

1. Animal Models:

-

Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used.

-

Animals are acclimatized to the laboratory conditions before the study.

2. Drug Administration:

-

For oral administration, this compound is typically formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

-

For intravenous administration, the compound is dissolved in a biocompatible solvent.

-

The drug is administered at various dose levels to assess dose proportionality.

3. Sample Collection:

-

Blood samples are collected serially at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

-

Plasma concentrations of Abeprazan and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t1/2) are calculated using non-compartmental analysis of the plasma concentration-time data.

In Vitro Metabolism Studies

1. Enzyme Systems:

-

Human and animal liver microsomes or recombinant human CYP enzymes are used to identify the metabolic pathways.

2. Incubation:

-

Abeprazan is incubated with the enzyme systems in the presence of necessary cofactors (e.g., NADPH).

3. Metabolite Identification:

-

The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

4. Enzyme Phenotyping:

-

Specific chemical inhibitors or antibodies for different CYP enzymes are used to determine the contribution of each enzyme to the metabolism of Abeprazan.

Conclusion

The preclinical data for this compound indicate that it is a compound with variable oral bioavailability across species and is primarily cleared through hepatic metabolism, with CYP3A4 playing a major role. Its major metabolites are inactive. This foundational knowledge of its pharmacokinetic and metabolic profile in preclinical models has been instrumental in guiding its successful clinical development. Further detailed publications of the primary preclinical data would be beneficial for a more in-depth understanding of its disposition.

References

In Vitro Enzymatic Assays for Determining the Activity of Abeprazan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H+/K+-ATPase (proton pump) and require an acidic environment for activation, Abeprazan offers a distinct mechanism of action. It competitively and reversibly inhibits the proton pump by binding to the potassium-binding site, providing a rapid and sustained suppression of gastric acid secretion.[1] This technical guide provides an in-depth overview of the core in vitro enzymatic assays essential for characterizing the activity of this compound, complete with detailed experimental protocols, data presentation tables, and visual workflows.

Mechanism of Action: Potassium-Competitive Inhibition of H+/K+-ATPase

The primary target of Abeprazan is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular hydronium ions (H+) for extracellular potassium ions (K+). Abeprazan, as a P-CAB, directly competes with K+ for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation and acid secretion.[2][3][4] This mode of action is independent of the parietal cell's activation state and does not require an acidic environment to become active.[5]

Below is a diagram illustrating the signaling pathway of H+/K+-ATPase and the inhibitory action of Abeprazan.

Core In Vitro Enzymatic Assay: H+/K+-ATPase Inhibition Assay

The cornerstone for evaluating the potency of Abeprazan is the in vitro H+/K+-ATPase inhibition assay. This assay quantifies the enzymatic activity of the proton pump by measuring the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) released. The inhibitory effect of Abeprazan is determined by measuring the reduction in Pi formation in its presence.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for assaying P-CABs and can be optimized for this compound.[6][7]

1. Preparation of Gastric H+/K+-ATPase Vesicles:

-

Source: Gastric microsomes rich in H+/K+-ATPase are typically isolated from the gastric mucosa of animal models such as rabbits, swine, or rats.

-

Procedure:

-

Excise the stomach and wash the mucosal surface with a cold saline solution.

-

Scrape the gastric mucosa and homogenize it in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.

-

Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

-

Store the vesicles at -80°C until use.

-

2. Assay Reaction Mixture:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4).

-

The reaction mixture should contain:

-

H+/K+-ATPase vesicles (final concentration to be optimized, typically 5-10 µg of protein).

-

MgCl₂ (e.g., 2 mM).

-

KCl (concentrations will vary for kinetic studies, a fixed concentration for IC50 determination, e.g., 5 mM).

-

This compound at various concentrations (e.g., ranging from 1 nM to 10 µM). A vehicle control (e.g., DMSO) should also be included.

-

The final volume should be brought up with the reaction buffer.

-

3. Enzymatic Reaction:

-

Pre-incubate the reaction mixture containing the enzyme, buffer, ions, and Abeprazan (or vehicle) for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding ATP (e.g., final concentration of 2 mM).

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme reaction.

-

Terminate the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA).

4. Detection of Inorganic Phosphate (Pi):

-

The amount of inorganic phosphate released is determined spectrophotometrically using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the molybdenum blue method).

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced in the enzymatic reaction.

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Abeprazan compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Abeprazan concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Below is a workflow diagram for the H+/K+-ATPase inhibition assay.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for evaluating the in vitro activity of P-CABs. While specific data for this compound is proprietary and may not be publicly available, data for the structurally and mechanistically similar P-CAB, Vonoprazan (TAK-438), is provided for reference.[8][9][10]

Table 1: H+/K+-ATPase Inhibitory Activity of Vonoprazan

| Parameter | Value | Conditions | Reference |

| IC50 | 17 nM | Porcine gastric microsomes | [8] |

| Ki | 10 nM | pH 7.0 | [3][10] |

| pKa | 9.06 | [8][10] |

Table 2: Kinetic Parameters of Vonoprazan Inhibition

| Parameter | Description | Observation | Reference |

| Type of Inhibition | Competitive with respect to K+ | Inhibition is overcome by increasing K+ concentration | [8] |

| Reversibility | Reversible | Enzyme activity can be restored upon removal of the inhibitor | [1][5] |

| Dissociation Half-life (t1/2) | 7.5 hours (in 20 mM KCl at pH 7.0) | Slower dissociation compared to other P-CABs | [8][10] |

Enzyme Kinetic Studies

To further characterize the inhibitory mechanism of Abeprazan, detailed enzyme kinetic studies are essential. These studies typically involve measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor (Abeprazan), as well as the competing ion (K+).

Experimental Protocol: Determination of Inhibition Type and Ki

-

Follow the general H+/K+-ATPase inhibition assay protocol.

-

To determine the type of inhibition with respect to K+, vary the concentration of KCl in the reaction mixture (e.g., from 1 mM to 20 mM) at several fixed concentrations of Abeprazan.

-

Measure the initial reaction rates for each condition.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to kinetic models. This will reveal whether the inhibition is competitive, non-competitive, or uncompetitive with respect to K+.

-

The inhibition constant (Ki) can be calculated from these kinetic data, providing a measure of the inhibitor's binding affinity to the enzyme.

Conclusion

The in vitro enzymatic assays described in this guide provide a robust framework for the characterization of this compound's activity. The H+/K+-ATPase inhibition assay is the primary method for determining its potency (IC50), while more detailed kinetic studies can elucidate the precise mechanism of its reversible and potassium-competitive inhibition. Accurate and reproducible data from these assays are critical for preclinical drug development and for understanding the pharmacological profile of this next-generation acid suppressant. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and enzyme preparations to ensure the highest quality data.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmnc.samipubco.com [jmnc.samipubco.com]

- 10. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability studies of Abeprazan hydrochloride in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] This mechanism of action provides rapid and sustained suppression of gastric acid secretion, offering a promising alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with standardized experimental protocols for their evaluation.

Physicochemical Properties

This compound is typically presented as a white to off-white crystalline powder.[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on available data, this compound exhibits pH-dependent solubility.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Medium | Solubility Description | Quantitative Data (if available) | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [4][5] |

| Water | Limited solubility | Not specified | [4] |

| Aqueous Buffer pH 1.2 | Slightly water-soluble | Not specified | [6] |

| Aqueous Buffer pH 4.0 | Freely soluble | Not specified | [6] |

| Aqueous Buffer pH 6.8 | Slightly water-soluble | Not specified | [6] |

Note: Quantitative solubility data for this compound in a wide range of organic and inorganic solvents is not extensively available in the public domain.

Stability Profile

The stability of a drug substance is a crucial quality attribute that ensures its safety and efficacy throughout its shelf life. This compound is reported to be stable under normal storage conditions but may be sensitive to extreme pH levels.[4]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways. While specific forced degradation data for this compound is limited in publicly accessible literature, studies on a similar P-CAB, Vonoprazan, indicate that significant degradation occurs under alkaline and oxidative stress conditions.[7][8] Conversely, Vonoprazan shows stability under acidic, thermal, and photolytic stress.[7][8] This suggests that this compound may exhibit a similar degradation profile.

Metabolic Stability:

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] The main metabolite identified is M14, which is reported to be inactive.[1] The in vitro binding of this compound to human plasma proteins is high, at 94.3% and 92.8% for concentrations of 1 and 10 μg/mL, respectively.[1]

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible solubility and stability data. The following sections outline recommended methodologies based on International Council for Harmonisation (ICH) guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Prepare a series of vials containing a fixed amount of the chosen solvent (e.g., water, buffers of different pH, organic solvents).

-

Addition of API: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Express the solubility in terms of mg/mL or molarity.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.

Protocol:

-

Method Development: Develop a robust HPLC method capable of resolving this compound from potential impurities and degradants.

-

Forced Degradation: Subject this compound to various stress conditions as per ICH Q1A(R2) guidelines:

-

Acidic Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).

-

Photostability: Expose the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Peak Purity: Confirm the peak purity of the parent drug to ensure that no degradation products are co-eluting.

Visualizations

Experimental Workflow for Solubility and Stability Testing

References

- 1. verification.fda.gov.ph [verification.fda.gov.ph]

- 2. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Fexuprazan (EVT-258071) | 1902954-60-2 [evitachem.com]

- 5. scribd.com [scribd.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of Abeprazan Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Abeprazan hydrochloride (also known as Fexuprazan, DWP14012), a novel potassium-competitive acid blocker (P-CAB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Executive Summary

This compound is a next-generation acid suppressant that directly targets the gastric H+/K+-ATPase, commonly known as the proton pump. Unlike traditional proton pump inhibitors (PPIs), Abeprazan offers a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the proton pump. This guide elucidates the molecular interactions and downstream effects of Abeprazan, providing a foundational understanding for further research and clinical application.

Primary Molecular Target: Gastric H+/K+-ATPase

The principal molecular target of this compound is the H+/K+-ATPase enzyme, an integral membrane protein located in the secretory canaliculi of gastric parietal cells.[1][2][3][4][5][6][7][8][9] This enzyme is the final step in the pathway of gastric acid secretion, responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+).

Abeprazan functions as a potassium-competitive acid blocker.[1][2][3][4][5][6][7][8][9] It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[7][8] This action prevents the conformational changes necessary for the translocation of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion.[3][9] A key advantage of this mechanism is that it does not require an acidic environment for activation, unlike PPIs.[1][2][4]

Secondary Molecular Target: NLRP1 Inflammasome Pathway

Recent research has uncovered a potential secondary molecular target and mechanism of action for Abeprazan, suggesting a role in cellular inflammatory pathways. A 2024 study demonstrated that Abeprazan can suppress the NLRP1/Caspase-1/Gasdermin D (GSDMD) pyroptotic pathway in esophageal cells.[7][8]

Pyroptosis is a form of programmed cell death associated with inflammation. The study found that Abeprazan, along with Vonoprazan, significantly attenuated hydrocholoric acid-induced pyroptosis in esophageal cells.[7][8] This effect was not observed with the PPI esomeprazole or another P-CAB, tegoprazan.[7][8] The proposed mechanism involves the inhibition of the NLRP1 inflammasome, a key initiator of the pyroptotic cascade.[7][8] These findings suggest that Abeprazan may possess protective effects on esophageal cells beyond its acid-suppressing activity, through a direct anti-inflammatory action.[7]

Quantitative Data Summary

While a specific IC50 value for Abeprazan's inhibition of H+/K+-ATPase is not publicly available, the following table summarizes other relevant quantitative data.

| Parameter | Value | Context | Source |

| CYP3A4 Inhibition (in vitro) | IC50: 11.7 µM | Competitive inhibition. This concentration is approximately 100 times higher than the maximum plasma concentration at a clinical dose of 40mg. | [3] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of compounds like Abeprazan on H+/K+-ATPase is typically determined.

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of H+/K+-ATPase isolated from gastric microsomes.

Materials:

-

Lyophilized H+/K+-ATPase vesicles (e.g., from porcine or rabbit gastric mucosa)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Omeprazole (as a positive control)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

ATP solution (e.g., 2 mM)

-

MgCl2 solution (e.g., 2 mM)

-

KCl solution (e.g., 10 mM)

-

Valinomycin

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all buffers and solutions to the desired concentrations.

-

Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase vesicles in the assay buffer to a specific protein concentration.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

H+/K+-ATPase vesicles

-

Assay Buffer

-

MgCl2

-

KCl

-

Valinomycin (to create a K+ gradient)

-

Varying concentrations of the test compound or control.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Initiation of Reaction: Add ATP to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or SDS).

-

Phosphate Detection: Add the phosphate detection reagent to each well and incubate for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The amount of inorganic phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Models for Gastric Acid Secretion

As mentioned in preclinical studies, the in vivo efficacy of Abeprazan was evaluated using various animal models:[2]

-

Pylorus-ligated rat model: In this model, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions, which can then be collected and analyzed for acid content.

-

Lumen-perfused rat model: This model involves perfusing the stomach with a solution and measuring the changes in pH to assess the rate of acid secretion.

-

Heidenhain pouch dog model: A surgically created pouch of the stomach is used to collect gastric juice, allowing for the direct measurement of acid output in conscious animals.

Signaling Pathways and Experimental Workflows

Abeprazan's Mechanism of Action on the Gastric Proton Pump

Caption: Abeprazan competitively inhibits the H+/K+-ATPase.

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

Caption: Workflow for H+/K+-ATPase inhibition assay.

Abeprazan's Putative Anti-inflammatory Pathway

Caption: Abeprazan may inhibit the NLRP1 pyroptosis pathway.

Conclusion

This compound's primary molecular target is unequivocally the gastric H+/K+-ATPase, which it inhibits through a rapid, reversible, and potassium-competitive mechanism. This mode of action provides a distinct advantage over traditional PPIs. Furthermore, emerging evidence points to a secondary, anti-inflammatory role through the inhibition of the NLRP1 inflammasome pathway, which warrants further investigation. This technical guide provides a comprehensive foundation for understanding the molecular pharmacology of Abeprazan, which will be valuable for ongoing research and the development of novel therapeutic strategies for acid-related and potentially inflammatory gastrointestinal disorders.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. New Proton Pump Inhibitors – Crystalline Patent Abeprazan Succinate (DWP14012) – Granted to Korean Firm Daewoong – News & Updates [chemrobotics.in]

- 5. researchgate.net [researchgate.net]

- 6. Fexuprazan by Daewoong for Helicobacter pylori Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 7. Frontiers | Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway [frontiersin.org]

- 8. Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daewoong Pharmaceutical Unveils Phase 3 Clinical Data of Fexuprazan, A Novel Potassium-competitive Acid Blocker [prnewswire.com]

- 10. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of Abeprazan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan, is a novel small molecule inhibitor of the gastric H+/K+-ATPase, or proton pump. It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action characterized by rapid, potent, and sustained acid suppression. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effect through the reversible and potassium-competitive inhibition of the H+/K+-ATPase enzyme in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion. By competitively blocking the potassium-binding site of the proton pump, this compound effectively prevents the exchange of H+ and K+ ions across the parietal cell membrane, thereby reducing the secretion of gastric acid into the stomach lumen.[2] A key advantage of this mechanism is that it does not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.[1]

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for this compound.

Preclinical Research

In Vitro Studies

The primary in vitro evaluation of this compound involves assessing its inhibitory activity against the H+/K+-ATPase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against gastric H+/K+-ATPase.

Methodology: A common method for this assay involves the use of isolated gastric microsomes, which are rich in H+/K+-ATPase.

-

Preparation of Gastric Microsomes: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the proton pumps.

-

Enzyme Inhibition Assay: The prepared microsomes are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP, and the ATPase activity is determined by measuring the amount of inorganic phosphate released.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

While a specific IC50 value for Abeprazan's direct inhibition of H+/K+-ATPase is not publicly available, it has been shown to have a competitive inhibitory effect against CYP3A4 in vitro with an IC50 of 11.7 μM.[3]

In Vivo Studies

Preclinical in vivo studies have been conducted in various animal models to evaluate the efficacy of this compound in inhibiting gastric acid secretion.

Objective: To assess the antisecretory effect of this compound in a model of basal gastric acid secretion.

Methodology:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric juice.

-

Drug Administration: this compound or vehicle is administered, typically orally or intraduodenally.

-

Sample Collection and Analysis: After a set period, the animals are euthanized, and the gastric contents are collected. The volume of gastric juice, pH, and total acid output are measured.

Objective: To evaluate the effect of this compound on stimulated gastric acid secretion in a chronic model.

Methodology:

-

Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach that retains its vagal nerve supply but is separated from the main stomach.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated using agents like histamine or pentagastrin.

-

Drug Administration: this compound is administered intravenously or orally.

-

Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acidity are measured.

Preclinical studies have demonstrated that fexuprazan inhibits gastric acid secretion to an equal or greater extent than vonoprazan.[2]

Clinical Research

Phase 1 Clinical Trials in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects.

Methodology: These are typically randomized, double-blind, placebo-controlled studies with single ascending dose and multiple ascending dose cohorts.

-

Subject Enrollment: Healthy male and/or female volunteers are recruited.

-

Drug Administration: Subjects receive single or multiple oral doses of this compound or placebo.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of this compound. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

-

Pharmacodynamic Analysis: The effect on gastric acid secretion is assessed by continuous 24-hour intragastric pH monitoring.

Quantitative Data from Early-Stage Research

| Dose | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (hours) |

| 10 mg | 8.26 | 2.25 | ~9 |

| 40 mg | 33.87 - 34.62 | 2.50 - 3.50 | 9.44 - 9.91 |

| 80-320 mg | - | 1.75 - 3.5 | ~9 |

| Dose | Cmax,ss (ng/mL) | Tmax,ss (hours) | AUC0–12h,ss (h∙ng/mL) |

| 10 mg (twice daily) | 16.51 | 2.25 | 109.73 |

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC0–12h,ss: Area under the plasma concentration-time curve from 0 to 12 hours at steady state.

| Treatment Group | Erosion Improvement Rate at 2 Weeks |

| Fexuprazan 20 mg once daily | 57.8% |

| Fexuprazan 10 mg twice daily | 65.7% |

| Placebo | 40.6% |

Conclusion

This compound is a promising new therapeutic agent for the treatment of acid-related disorders. Its novel mechanism of action as a potassium-competitive acid blocker provides a rapid and sustained inhibition of gastric acid secretion. Early-stage research, encompassing in vitro, preclinical, and clinical studies, has demonstrated its potent antisecretory effects and a favorable pharmacokinetic and safety profile. Further clinical development is ongoing to fully elucidate its therapeutic potential in various acid-related conditions. The data presented in this guide underscore the scientific rationale for the continued investigation of this compound as a valuable addition to the armamentarium for managing these prevalent diseases.

References

A Comprehensive Literature Review of Potassium-Competitive Acid Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium-competitive acid blockers (P-CABs), a novel class of drugs for the management of acid-related gastrointestinal disorders. This document delves into their mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, with a focus on providing detailed data and experimental methodologies for the scientific community.

Introduction

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the treatment of acid-peptic disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Unlike PPIs, which require acid activation and irreversibly bind to the gastric H+,K+-ATPase (proton pump), P-CABs act by competitively and reversibly inhibiting the potassium-binding site of the proton pump.[2][3] This novel mechanism translates into a more rapid onset of action, prolonged acid suppression, and dosing flexibility, addressing some of the unmet needs in the management of conditions like gastroesophageal reflux disease (GERD) and Helicobacter pylori infection.[4][5] This guide will explore the core scientific and clinical aspects of P-CABs, with a focus on vonoprazan and tegoprazan, the most extensively studied agents in this class.

Mechanism of Action

The final step in gastric acid secretion is mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells. This pump actively transports H+ ions into the gastric lumen in exchange for K+ ions. P-CABs exert their effect by directly competing with K+ for binding to the proton pump.[6][7]

Vonoprazan, a prominent P-CAB, binds to a luminal vestibule of the H+,K+-ATPase alpha subunit, between the transmembrane helices 4, 5, and 6.[4][5] This binding is ionic and reversible, yet vonoprazan exhibits a slow dissociation rate, contributing to its long-lasting effect.[4] Tegoprazan also acts as a reversible and K+-competitive inhibitor of the H+/K+-ATPase.[6][8]

The key distinctions in the mechanism of action between P-CABs and PPIs are:

-

Activation: P-CABs do not require an acidic environment for activation, whereas PPIs are prodrugs that need to be converted to their active form in the acidic parietal cell canaliculus.[2]

-

Binding: P-CABs bind reversibly and competitively with potassium, while PPIs bind irreversibly and covalently to the proton pump.[7][9]

-

Onset of Action: Due to their direct action, P-CABs have a much faster onset of action, typically within hours, compared to the 3-5 days required for PPIs to reach maximal effect.[2]

Mechanism of P-CABs on the gastric proton pump.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of P-CABs contribute to their clinical advantages over PPIs. They are generally characterized by rapid absorption and a longer half-life compared to PPIs.

Pharmacokinetic Parameters of P-CABs

| Drug | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Metabolism | Food Effect |

| Vonoprazan | 1.5 - 2.0 | Varies by dose | ~7.7 | CYP3A4, CYP2B6, CYP2C19, CYP2D6, SULT2A1 | Minimal |

| Tegoprazan | 0.5 - 1.0 | Varies by dose | 3.65 - 5.39 | CYP3A4 | Minimal |

| Fexuprazan | ~2.0 | Varies by dose | ~9.0 | - | Minimal |

| Revaprazan | ~3.0 | Varies by dose | ~5.0 | - | Minimal |

Data compiled from multiple sources.[10][11][12]

Pharmacodynamic Parameters of P-CABs

| Drug | Metric | Value |

| Vonoprazan | % time pH > 4 (Day 1) | ~63% |

| % time pH > 4 (Day 7) | ~85%[10] | |

| Tegoprazan | Onset of acid suppression | Rapid |

| Duration of acid suppression | Prolonged |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of P-CABs in various acid-related disorders, often showing non-inferiority or superiority to PPIs.

Gastroesophageal Reflux Disease (GERD)

In patients with erosive esophagitis, vonoprazan has shown healing rates comparable to or, in severe cases (Los Angeles grades C/D), better than lansoprazole.[12][13] Tegoprazan has also demonstrated non-inferiority to esomeprazole in healing erosive esophagitis.[14] For non-erosive reflux disease (NERD), P-CABs have been shown to be superior to placebo in providing symptom relief.[13]

Helicobacter pylori Eradication

P-CAB-based triple therapies have consistently shown higher eradication rates for H. pylori compared to PPI-based triple therapies.[15][16] A meta-analysis of randomized clinical trials reported a pooled eradication rate of 92.4% for P-CAB-based therapy versus 77.8% for PPI-based therapy in per-protocol analysis.[15] The superior acid suppression by P-CABs is thought to enhance the efficacy of antibiotics used in the eradication regimen.

Clinical Efficacy Data from Selected Trials

| Indication | P-CAB Regimen | Comparator Regimen | Efficacy Endpoint | P-CAB Result | Comparator Result | Reference |

| Erosive Esophagitis (8 weeks) | Vonoprazan 20 mg | Lansoprazole 30 mg | Healing Rate | 92.4% | 91.3% | [13] |

| Erosive Esophagitis (8 weeks) | Tegoprazan 50 mg | Esomeprazole 40 mg | Healing Rate | 98.9% | 98.9% | [14] |

| H. pylori Eradication (First-line) | P-CAB + Amoxicillin + Clarithromycin | PPI + Amoxicillin + Clarithromycin | Eradication Rate (PP) | 92.4% | 77.8% | [15][16] |

| H. pylori Eradication | Vonoprazan + Amoxicillin | - | Eradication Rate (ITT) | 91.7% | - | [17] |

Safety and Tolerability

The safety profiles of P-CABs are generally comparable to those of PPIs in short-term studies.[12] Long-term safety data are still emerging.

Common Adverse Events

The most frequently reported adverse events in clinical trials with P-CABs are generally mild to moderate and include:

-

Nasopharyngitis

-

Diarrhea

-

Headache

-

Constipation

-

Abdominal pain

Incidence of Treatment-Emergent Adverse Events (TEAEs)

| Study (Indication) | P-CAB Group | Comparator/Placebo Group | Incidence of TEAEs (P-CAB) | Incidence of TEAEs (Comparator/Placebo) |

| Vonoprazan vs. Lansoprazole (Erosive Esophagitis) | Vonoprazan 20 mg | Lansoprazole 30 mg | 38% | 37% |

| Tegoprazan vs. Esomeprazole (Erosive Esophagitis) | Tegoprazan 50/100 mg | Esomeprazole 40 mg | Comparable | Comparable |

Data compiled from multiple sources.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of P-CABs.

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity of a P-CAB on the gastric proton pump.

Materials:

-

Gastric microsomes containing H+,K+-ATPase (prepared from porcine or rabbit stomachs)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP (substrate)

-

MgCl₂ and KCl (cofactors)

-

Test compound (P-CAB) and reference inhibitor (e.g., omeprazole)

-

Reagents for phosphate detection (e.g., malachite green solution)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Gastric microsomes are prepared from fresh or frozen gastric mucosa by homogenization and differential centrifugation. The protein concentration of the microsomal suspension is determined.

-

Reaction Mixture: A reaction mixture is prepared containing the assay buffer, MgCl₂, KCl, and the gastric microsome suspension.

-

Incubation: The test compound (P-CAB) at various concentrations is pre-incubated with the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Termination of Reaction: After a defined incubation period (e.g., 10-30 minutes), the reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified colorimetrically using a reagent like malachite green. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the P-CAB, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Measurement of Gastric Acid Secretion in Humans

Objective: To assess the in vivo effect of a P-CAB on gastric acid secretion.

Procedure (Aspiration Method):

-

Patient Preparation: Subjects fast overnight.

-

Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed.

-

Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 1 hour) to determine the basal acid secretion rate.

-

Drug Administration: The P-CAB or placebo is administered orally.

-

Post-Dose Acid Output Measurement: Gastric contents are collected for several hours post-dosing to measure the effect of the drug on acid secretion.

-

Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a specific pH endpoint.

-

Data Analysis: The acid output is calculated (volume × concentration) and expressed as mmol/hour. The percentage of inhibition of gastric acid secretion is determined by comparing the post-dose output to the basal output.

Pharmacokinetic Analysis using LC-MS/MS

Objective: To quantify the concentration of a P-CAB in plasma samples.

Procedure:

-

Sample Collection: Blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

-

Sample Preparation: The P-CAB is extracted from the plasma using protein precipitation or liquid-liquid extraction. An internal standard is added to the samples before extraction.

-

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: The P-CAB and internal standard are separated from other plasma components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the P-CAB and the internal standard.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of the P-CAB in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated.[2][18][19]

Animal Model of GERD

Objective: To evaluate the efficacy of a P-CAB in an animal model of reflux esophagitis.

Procedure (Surgical Model in Rats):

-

Animal Preparation: Rats are anesthetized.

-

Surgical Procedure: A laparotomy is performed, and the pylorus and the transitional region between the forestomach and the corpus are ligated to induce reflux of gastric contents into the esophagus.

-

Drug Administration: The P-CAB or vehicle is administered orally or intraperitoneally before or after the surgery.

-

Euthanasia and Tissue Collection: After a set period (e.g., 6-8 hours), the animals are euthanized, and the esophagus and stomach are removed.

-

Macroscopic and Microscopic Evaluation: The esophagus is examined for gross lesions, and the severity of esophagitis is scored. Histological analysis is performed on esophageal tissue sections to assess inflammation, erosion, and ulceration.

-

Data Analysis: The lesion scores and histological findings are compared between the P-CAB-treated group and the control group to determine the protective effect of the drug.[10][20][21]

A typical workflow for the development of P-CABs.

Conclusion

Potassium-competitive acid blockers have emerged as a valuable new class of drugs for the management of acid-related disorders. Their distinct mechanism of action, rapid onset, and prolonged acid suppression offer significant advantages over traditional PPIs. Clinical data have demonstrated their efficacy and safety in the treatment of GERD and for the eradication of H. pylori. As more long-term data become available and new P-CABs are developed, their role in the therapeutic armamentarium for acid-related diseases is likely to expand further, providing improved treatment options for patients and clinicians.

References

- 1. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Establishment of animal model of gastroesophageal reflux disease by per-oral endoscopic tunneling: a preliminary study - Hu - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 7. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Frontiers | Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis [frontiersin.org]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. Effects of Tegoprazan, Potassium-Competitive Acid Blocker, on the Gastric Emptying and Postprandial Symptoms in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Helicobacter pylori eradication in the group receiving standard -dose and group continue taking amoxicillin for 4 weeks; a clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal Model: Reflux Models in Esophageal Adenocarcinoma | Springer Nature Experiments [experiments.springernature.com]

- 17. Helicobacter pylori eradication protocols - Wikipedia [en.wikipedia.org]

- 18. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Surgical Models of Gastroesophageal Reflux with Mice [jove.com]

- 21. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Abeprazan Hydrochloride: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition is not dependent on an acidic environment for activation, leading to a rapid and sustained suppression of gastric acid secretion. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, based on publicly available non-clinical and clinical data.

Mechanism of Action

This compound directly inhibits the final step in the gastric acid secretion pathway. By competitively binding to the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen.

Caption: Mechanism of Action of this compound.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal species and humans.

| Parameter | Rat | Dog | Human | Reference |

| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | Primarily by CYP3A4 | [1] |

| Excretion (Oral) | 18.8% Urine, 80.1% Feces | 38.8% Urine, 57.9% Feces | ~0.6% Urine (unchanged) | [1] |

| Plasma Protein Binding | Not specified | Not specified | 92.8% - 94.3% | [1] |

| Elimination Half-life | Not specified | Not specified | ~9.7 hours | [1] |

Table 1: Summary of Pharmacokinetic Parameters for this compound.

Toxicological Profile

A comprehensive battery of non-clinical studies has been conducted to evaluate the toxicological profile of this compound.

Acute Toxicity

Specific LD50 values from acute toxicity studies are not publicly available. Clinical trials in healthy adults have investigated single doses up to 320 mg, with the drug being generally well-tolerated.[1]

Repeated-Dose Toxicity

Detailed findings from repeated-dose toxicity studies in animals are not fully available in the public domain. However, clinical studies in humans have shown that multiple oral administrations of this compound were well-tolerated, with liver toxicity not being higher than that of a placebo.[2][3]

Genotoxicity

This compound has been evaluated in a standard battery of genotoxicity assays and has been found to be non-genotoxic.[1]

| Assay | Test System | Results | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium, Escherichia coli | Negative | [1] |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [1] |

| In Vivo Micronucleus | Rat | Negative | [1] |

Table 2: Summary of Genotoxicity Studies.

References

Methodological & Application

Application Notes and Protocols for the Effective Use of Abeprazan Hydrochloride in Rodent Models of GERD

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) under development for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Unlike proton pump inhibitors (PPIs), Abeprazan competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, does not require acid activation, and has a rapid onset of action.[1][3][4] These pharmacological properties make it a promising candidate for GERD therapy. This document provides detailed protocols for utilizing this compound in established rodent models of GERD to assess its preclinical efficacy.

Mechanism of Action

Abeprazan inhibits the final step of gastric acid secretion by binding to the H+/K+-ATPase enzyme system in a K+ competitive manner. This reversible inhibition leads to a rapid and potent suppression of gastric acid production.[3][4]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Abeprazan

Caption: H+/K+-ATPase signaling pathway and inhibition by Abeprazan.

Experimental Protocols

Surgically Induced Chronic Reflux Esophagitis Model in Rats

This model is designed to create chronic reflux of gastric contents into the esophagus, leading to esophagitis that closely mimics the human condition.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Sutures

Procedure:

-

Animal Acclimation: Acclimate rats for at least one week with free access to food and water.

-

Fasting: Fast the rats for 24 hours before surgery, with free access to water.

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.

-

Surgical Procedure:

-

Make a midline laparotomy incision.

-

Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.

-

To induce duodenal reflux, a partial obstruction of the duodenum near the pylorus can be created using a small ring or band.

-

Close the abdominal incision in layers.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and a soft diet.

-

Drug Administration:

-

Begin oral administration of this compound or vehicle one day after surgery and continue for the desired study duration (e.g., 7-14 days).

-

Administer the drug once or twice daily via oral gavage.

-

-

Euthanasia and Tissue Collection:

-

At the end of the treatment period, euthanize the rats.

-

Carefully dissect the esophagus and stomach.

-

-

Macroscopic and Histological Evaluation:

Pylorus Ligation-Induced Acute GERD Model in Rats

This model is used to evaluate the acute effects of anti-secretory agents on gastric acid accumulation and subsequent esophageal damage.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle

-

Anesthetics

-

Surgical instruments

-

Sutures

-

pH meter

-

Tubes for gastric content collection

Procedure:

-

Animal Acclimation and Fasting: As described in the chronic model.

-

Drug Administration: Administer this compound or vehicle orally 30-60 minutes before the surgical procedure.

-

Anesthesia and Surgery:

-

Anesthetize the rats.

-

Perform a midline laparotomy and ligate the pylorus of the stomach.

-

Close the abdominal incision.

-

-

Gastric Content Collection: After a set period (e.g., 4-6 hours), euthanize the rats.

-

Analysis:

-

Carefully clamp the esophagus and remove the stomach.

-

Collect the gastric contents and measure the volume.

-

Centrifuge the contents and measure the pH of the supernatant.

-

Determine the total acid output by titration with 0.01 N NaOH.

-

Examine the esophagus for acute lesions.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats

| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) |

| Vehicle Control | - | |||

| Abeprazan HCl | 1 | |||

| Abeprazan HCl | 3 | |||

| Abeprazan HCl | 10 | |||

| Positive Control |

Data to be presented as mean ± SEM. Statistical significance versus vehicle control to be indicated.

Table 2: Effect of this compound on Esophageal Lesions in a Chronic Reflux Esophagitis Rat Model

| Treatment Group | Dose (mg/kg) | Macroscopic Lesion Score | Histological Score |

| Sham Control | - | ||

| Vehicle Control | - | ||

| Abeprazan HCl | 1 | ||

| Abeprazan HCl | 3 | ||

| Abeprazan HCl | 10 | ||

| Positive Control |

Data to be presented as mean ± SEM. Statistical significance versus vehicle control to be indicated.

Mandatory Visualizations

Experimental Workflow: Chronic Reflux Esophagitis Model

Caption: Workflow for the chronic reflux esophagitis model.

Experimental Workflow: Pylorus Ligation Model

Caption: Workflow for the pylorus ligation model.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in validated rodent models of GERD. By employing these models, researchers can effectively assess the dose-dependent efficacy of Abeprazan in reducing gastric acid secretion and protecting the esophageal mucosa from acid-induced damage. The systematic collection and presentation of quantitative data are crucial for determining the therapeutic potential of this novel P-CAB.

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway [frontiersin.org]

- 5. Acid Reflux Directly Causes Sleep Disturbances in Rat with Chronic Esophagitis | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Recommended dosage and administration of Abeprazan hydrochloride for in vivo studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended dosage and administration of Abeprazan hydrochloride (also known as Fexuprazan or DWP14012) for in vivo studies. While specific preclinical dosages are not widely published, this document outlines the established mechanism of action, relevant animal models, and detailed experimental protocols based on available information for potassium-competitive acid blockers (P-CABs).

Mechanism of Action

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by reversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation and acts by competing with potassium ions (K+), thereby preventing the final step in the gastric acid secretion pathway.[1][2]

Recommended Dosage and Administration for In Vivo Studies

While preclinical studies have established that this compound inhibits gastric acid secretion in a dose-dependent manner in various animal models, including pylorus-ligated rats and Heidenhain pouch dogs, specific dosage information from these studies is not publicly available.[1][2] However, data from studies on other P-CABs can provide a reference for dose-ranging experiments.

For instance, a study on the P-CAB Zastaprazan (JP-1366) in a Heidenhain pouch dog model used the following dosages:

| Compound | Animal Model | Dosage (mg/kg) | Route of Administration |

| Zastaprazan (JP-1366) | Heidenhain Pouch Dog | 1, 3, and 5 | Oral |

It is crucial to perform dose-response studies to determine the optimal dosage of this compound for each specific animal model and experimental endpoint.

Experimental Protocols

The following are detailed protocols for common in vivo models used to assess the efficacy of gastric acid secretion inhibitors.

Pylorus-Ligated Rat Model

This model is used to evaluate the effect of a compound on basal gastric acid secretion.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture materials

-

pH meter

-

Tubes for gastric content collection

Procedure:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used. The animals should be acclimatized for at least one week before the experiment.

-

Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

-

Drug Administration: Administer this compound or vehicle orally or via the desired route.

-

Anesthesia and Surgery: Anesthetize the rats. Make a midline laparotomy incision to expose the stomach.

-

Pylorus Ligation: Gently lift the stomach and ligate the pyloric sphincter with a silk suture.

-

Closure: Close the abdominal wall with sutures.

-

Recovery and Incubation: Allow the animals to recover in a clean cage for a predetermined period (e.g., 4 hours) to allow for the accumulation of gastric secretions.

-

Sample Collection: Euthanize the animals and carefully collect the gastric contents.

-

Analysis: Measure the volume of the gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acidity.

Heidenhain Pouch Dog Model

This model is used for long-term studies of gastric acid secretion in conscious animals.

Materials:

-

Surgically prepared Heidenhain pouch dogs

-

This compound

-

Vehicle

-

Gastric stimulant (e.g., histamine, pentagastrin)

-

Collection tubes

Procedure:

-

Animal Preparation: Use dogs that have been surgically fitted with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach). Allow for a full recovery period after surgery.

-

Fasting: Fast the dogs for at least 18 hours before the experiment, with free access to water.

-

Baseline Secretion: Collect gastric juice from the pouch for a baseline period to determine the basal acid output.

-

Stimulation: Administer a gastric stimulant (e.g., continuous intravenous infusion of histamine) to induce a stable level of acid secretion.

-

Drug Administration: Once a steady state of acid secretion is achieved, administer this compound or vehicle.

-

Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Analysis: Measure the volume of each sample and titrate to determine the acid concentration. Calculate the acid output for each collection period.

-

Data Analysis: Plot the acid output over time to determine the onset, magnitude, and duration of the inhibitory effect of this compound.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Presentation for Pylorus-Ligated Rat Study

| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acidity (mEq/L) | Ulcer Index |

| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Abeprazan | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Abeprazan | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Abeprazan | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Example Data Presentation for Heidenhain Pouch Dog Study

| Treatment Group | Dose (mg/kg) | Basal Acid Output (mEq/h) | Stimulated Acid Output (mEq/h) | % Inhibition of Stimulated Secretion |

| Vehicle | - | Mean ± SEM | Mean ± SEM | - |

| Abeprazan | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Abeprazan | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Abeprazan | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

This compound is a potent inhibitor of gastric acid secretion with a rapid onset of action. The experimental protocols and data presentation guidelines provided in these application notes offer a framework for conducting robust in vivo studies to evaluate its pharmacological effects. Due to the lack of publicly available specific dosage information, it is imperative that researchers conduct thorough dose-finding studies to establish the effective dose range for their specific experimental conditions.

References

Application Notes and Protocols for the Quantification of Abeprazan Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Abeprazan hydrochloride (also known as Fexuprazan) in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Abeprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase, representing a newer class of drugs for the treatment of acid-related disorders. Accurate and precise quantification of Abeprazan in biological matrices such as plasma and serum is essential for evaluating its efficacy and safety. This document outlines two validated methods for this purpose.

LC-MS/MS Method for Quantification in Human Plasma

This section details a sensitive and specific LC-MS/MS method adapted from pharmacokinetic studies of Fexuprazan.[1][2][3]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), Fexuprazan-d3.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | ACE C18, 2.1 x 50 mm, 3 µm |

| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (specific ratio to be optimized, e.g., 50:50 v/v) |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB SCIEX API 5000 or API 4000™)[1][3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Abeprazan (Fexuprazan) | m/z 411.3 → 380.0[1] |

| Internal Standard (Fexuprazan-d3) | m/z 414.3 → 380.2[1] |

| Collision Energy | Optimized for maximum signal |

| Dwell Time | 100 ms |

Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method.[1][3]

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][3] |

| Intra-day Precision (%RSD) | 1.0% to 5.7%[1] |

| Inter-day Precision (%RSD) | 1.0% to 6.4%[1] |

| Intra-day Accuracy (%) | -7.3% to 5.0%[1] |

| Inter-day Accuracy (%) | -1.0% to 1.0%[1] |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS quantification of Abeprazan in human plasma.

HPLC-UV Method for Quantification in Biological Samples

This section outlines a robust HPLC-UV method for the quantification of Abeprazan. While a method for biological matrices is not explicitly detailed in the initial search, this protocol is adapted from a validated method for the bulk drug and incorporates standard bioanalytical sample preparation techniques.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound).

-

Add 100 µL of 0.1 M NaOH to basify the sample.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

2. HPLC Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |